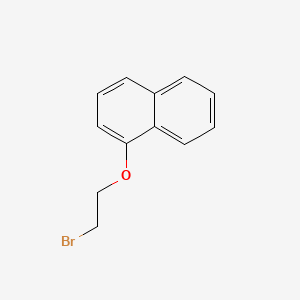

1-(2-Bromoethoxy)naphthalene

説明

Significance of Naphthalene (B1677914) Derivatives in Organic Chemistry and Related Fields

Naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, is a cornerstone of organic chemistry. nih.govnih.govresearchgate.net Its derivatives form the basis for a vast array of synthetic compounds with significant applications. nih.gov In medicinal chemistry, the naphthalene scaffold is a privileged structure, appearing in numerous approved drugs and biologically active compounds. nih.govnih.gov Molecules incorporating this ring system have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govmdpi.comresearchgate.net Marketed drugs such as the nonsteroidal anti-inflammatory drug (NSAID) Naproxen (B1676952), the beta-blocker Propranolol, and the antifungal agent Terbinafine all feature a naphthalene core. nih.govnih.gov

The utility of naphthalene derivatives also extends to materials science. They are integral to the production of dyes, pigments, plastics, and synthetic fibers. nih.govnih.gov Furthermore, naphthalene-based compounds have been investigated for advanced applications, contributing to the development of organic light-emitting diodes (OLEDs) and superplasticizers for concrete. nih.govorgsyn.org The reactivity of the naphthalene ring allows it to undergo various chemical transformations, such as electrophilic substitution, oxidation, and reduction, making it a versatile starting material for complex molecular architectures. nih.govfsu.edu

Overview of Research Trajectories for Bromoethoxy-Substituted Aromatic Compounds

Bromoethoxy-substituted aromatic compounds are a class of molecules that possess a bromoethoxy functional group (–OCH₂CH₂Br) attached to an aromatic ring. Research into these compounds is largely driven by their utility as synthetic intermediates. The bromoethoxy group is bifunctional; the ether linkage (–O–) can modify the molecule's solubility and electronic properties, while the terminal bromine atom provides a highly reactive site for further chemical modification. masterorganicchemistry.com

The primary research trajectory for these compounds involves leveraging the reactivity of the carbon-bromine bond. Bromine is an excellent leaving group, making these compounds ideal substrates for a variety of reactions. Key applications include:

Nucleophilic Substitution Reactions: The bromine atom can be readily displaced by a wide range of nucleophiles, allowing for the introduction of new functional groups. This is a fundamental strategy for building molecular complexity.

Cross-Coupling Reactions: Bromoaromatics are common coupling partners in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. These reactions are central to the synthesis of pharmaceuticals and functional materials.

Formation of Organometallic Reagents: The bromine atom can be converted into an organometallic species (e.g., a Grignard or organolithium reagent), which can then react with various electrophiles.

In the context of medicinal chemistry, the ethoxy portion of the substituent can influence a drug candidate's pharmacokinetic profile. researchgate.net The ether group can affect properties like lipophilicity, metabolic stability, and hydrogen bonding capacity. For instance, research on naphthalene-chalcone hybrids has shown that incorporating a methoxyethyl substituent—structurally similar to the bromoethoxy group—can enhance anticancer activity, suggesting that such side chains play a crucial role in biological interactions. nih.gov Therefore, the bromoethoxy group serves as a versatile linker or handle, enabling the synthesis of target molecules with desirable structural and biological properties.

Structure

2D Structure

特性

IUPAC Name |

1-(2-bromoethoxy)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGFJKNQKBMXBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00927703 | |

| Record name | 1-(2-Bromoethoxy)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13247-79-5 | |

| Record name | Naphthalene, 1-(2-bromoethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013247795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Bromoethoxy)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-bromoethoxy)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches to 1 2 Bromoethoxy Naphthalene

Established Synthetic Pathways for 1-(2-Bromoethoxy)naphthalene

The most common and well-established methods for synthesizing this compound rely on classical organic reactions, namely the Williamson ether synthesis and other nucleophilic substitution strategies.

Williamson Ether Synthesis of Naphthyl Ethers

The Williamson ether synthesis is a cornerstone in the preparation of ethers and is widely applicable to the synthesis of this compound. francis-press.comwvu.edufrancis-press.com This S\textsubscript{N}2 reaction involves the deprotonation of a phenol, in this case, 1-naphthol (B170400), to form a more nucleophilic naphthoxide ion. This is typically achieved using a strong base. The resulting naphthoxide then undergoes a nucleophilic attack on an alkyl halide, displacing the halide and forming the ether linkage. wvu.edu

For the synthesis of this compound, the reaction proceeds by treating 1-naphthol with a suitable base to generate the 1-naphthoxide anion. This anion then reacts with a bromo-substituted electrophile, most commonly 1,2-dibromoethane (B42909). In this reaction, one of the bromine atoms of 1,2-dibromoethane acts as the leaving group.

A general representation of this synthesis is as follows: 1-Naphthol is first deprotonated by a base (e.g., sodium hydroxide) to form sodium 1-naphthoxide. This is followed by the reaction with 1,2-dibromoethane, where the naphthoxide displaces one of the bromide ions to yield this compound.

Key parameters that influence the success and yield of this reaction include the choice of base, solvent, and reaction temperature. francis-press.com Strong bases are required to ensure complete deprotonation of the relatively acidic 1-naphthol. The solvent must be capable of dissolving the reactants and facilitating the S\textsubscript{N}2 reaction; polar aprotic solvents are often favored. francis-press.com

To enhance the efficiency of this synthesis, phase-transfer catalysis (PTC) is often employed. quizlet.com A phase-transfer catalyst, such as benzyltriphenylammonium chloride, facilitates the transfer of the naphthoxide anion from the aqueous phase (where it is generated) to the organic phase containing the alkyl halide. quizlet.com This approach can lead to higher yields and milder reaction conditions.

| Reactants | Catalyst/Base | Solvent | Conditions | Yield |

| 1-Naphthol, Allyl Bromide | Benzyltriphenylammonium chloride, NaOH | Dichloromethane (B109758) | - | Reasonable |

| 2-Naphthol (B1666908), 1-Bromobutane | Sodium Hydroxide (B78521) | Ethanol (B145695) | Reflux | - |

Nucleophilic Substitution Reactions in Bromoalkylation Strategies

The synthesis of this compound is fundamentally a bromoalkylation of 1-naphthol. This process falls under the broader category of nucleophilic substitution reactions. youtube.com In this context, the oxygen atom of the hydroxyl group of 1-naphthol acts as the nucleophile. To enhance its nucleophilicity, it is typically deprotonated to form the naphthoxide anion, as described in the Williamson ether synthesis. wvu.edu

The choice of the bromoalkylating agent is crucial. 1,2-Dibromoethane is a common and cost-effective choice. The reaction mechanism is a classic S\textsubscript{N}2 displacement, where the naphthoxide attacks one of the carbon atoms of 1,2-dibromoethane, leading to the expulsion of a bromide ion. youtube.com

Factors influencing the regioselectivity of this reaction are important. While 1-naphthol can potentially react at different positions, the reaction conditions are generally optimized to favor O-alkylation over C-alkylation. The use of polar aprotic solvents and the formation of the naphthoxide ion typically direct the reaction to the oxygen atom.

Advanced Synthetic Routes to Naphthalene (B1677914) Derivatives with Bromoethoxy Moieties

Beyond the classical approaches, advanced synthetic methodologies are being developed to improve efficiency, selectivity, and sustainability in the synthesis of naphthalene derivatives like this compound.

Regioselective Functionalization of Naphthalene Core Structures

Achieving regioselectivity in the functionalization of the naphthalene core is a significant area of research. Directing the bromoethoxy group specifically to the C1 position is essential for the synthesis of the target compound. The inherent reactivity of the naphthalene ring can lead to substitution at different positions, with the C1 (α) position being generally more reactive than the C2 (β) position in electrophilic substitutions. cardiff.ac.uk

For the synthesis of this compound, starting with 1-naphthol ensures that the ether linkage is formed at the desired C1 position. However, in more complex syntheses starting from naphthalene itself, controlling the position of initial functionalization is critical. Methods for the regioselective bromination of naphthalene have been studied, which can provide precursors for subsequent etherification. cardiff.ac.ukresearchgate.net For instance, selective bromination of 1-bromonaphthalene (B1665260) can yield 1,4-dibromonaphthalene (B41722) or 1,5-dibromonaphthalene (B1630475) depending on the reaction conditions. researchgate.net

Transition Metal-Free Synthetic Protocols

In recent years, there has been a significant push towards developing synthetic methods that avoid the use of transition metals due to their cost, toxicity, and the potential for contamination of the final product. rsc.org Several transition-metal-free approaches for the synthesis of ethers and other functionalized naphthalene derivatives have been reported. researchgate.netnih.gov

While specific transition-metal-free protocols for the synthesis of this compound are not extensively detailed in the provided search results, the general principles can be applied. These methods often rely on the use of strong bases, alternative activating agents, or novel reaction media to facilitate the desired transformation without a metal catalyst. For example, a transition-metal-free synthesis of fluorinated naphthols has been described, highlighting the potential for such approaches in naphthalene chemistry. nih.gov Another study reports a modular and low-cost transition-metal-free synthesis of 2-bromo-3-(bromomethyl)naphthalene (B8671974) from naphthalene, which could serve as a precursor for further derivatization. researchgate.net

Green Chemistry Principles in the Synthesis of this compound and Related Compounds

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wisdomlib.org These principles are increasingly being applied to the synthesis of fine chemicals, including naphthalene derivatives.

Key green chemistry considerations for the synthesis of this compound include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids. researchgate.net

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis or ultrasound-assisted synthesis. semanticscholar.orgmdpi.comasianpubs.orgresearchgate.net Microwave irradiation can significantly reduce reaction times and improve yields in Williamson ether syntheses. semanticscholar.orgmdpi.comresearchgate.net

Use of Renewable Feedstocks and Catalysts: While not directly applicable to the synthesis from petroleum-derived naphthalene, the use of biodegradable catalysts is a relevant green chemistry principle. wisdomlib.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Atom Economy and Waste Minimization in Reaction Design

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. sigmaaldrich.comnih.gov The ideal reaction would have a 100% atom economy, meaning all reactant atoms are found in the final product, generating no waste. nih.gov

The standard synthesis of this compound proceeds via the reaction of sodium 1-naphthoxide with 1,2-dibromoethane.

Reaction: C₁₀H₇ONa (Sodium 1-naphthoxide) + BrC₂H₄Br (1,2-Dibromoethane) → C₁₂H₁₁BrO (this compound) + NaBr (Sodium bromide)

To calculate the percent atom economy, the following formula is used: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 nih.gov

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₂H₁₁BrO | 251.12 |

| Sodium 1-naphthoxide | C₁₀H₇ONa | 166.15 |

| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 |

| Total Reactant Mass | 354.01 |

Note: This table is interactive and the data can be used for further calculations.

Calculation: % Atom Economy = (251.12 g/mol / 354.01 g/mol ) x 100 ≈ 70.94%

This calculation reveals that, even under ideal conditions with 100% yield, approximately 29% of the atomic mass of the reactants is converted into the primary byproduct, sodium bromide. Strategies to minimize waste involve the selection of reactants and reaction pathways that maximize the incorporation of starting materials into the final product. While addition and rearrangement reactions can achieve 100% atom economy, substitution reactions like the Williamson ether synthesis inherently generate byproducts. nih.gov Therefore, minimizing waste in this synthesis focuses on optimizing reaction conditions to prevent side reactions, such as the formation of naphthalene-1,2-diylbis(oxy)bis(ethane-1,1-diyl)dinaphthalene from further reaction, and ensuring the efficient recovery and potential recycling of solvents and excess reagents.

Development of Environmentally Benign Catalytic Systems

To enhance reaction rates and improve efficiency under milder conditions, various catalytic systems have been explored for Williamson ether synthesis. A significant advancement in this area is the use of phase-transfer catalysis (PTC). PTC facilitates the transfer of a reactant from one phase to another where the reaction occurs, enabling reactions between water-soluble and organic-soluble reactants. sciencemadness.org

In the synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), can be employed. This allows the reaction to proceed in a two-phase system (e.g., aqueous sodium hydroxide and an organic solvent containing the naphthol and dibromoethane), often eliminating the need for anhydrous solvents or the pre-formation of the sodium naphthoxide, which can be hazardous.

| Catalyst Type | Example | Role in Synthesis | Environmental Benefit |

| Phase-Transfer Catalyst | Tetrabutylammonium Bromide | Facilitates transfer of naphthoxide anion to the organic phase. | Allows use of aqueous bases, reduces need for anhydrous/aprotic solvents, can lead to milder reaction conditions. |

| Supported Catalyst | Banana Peel Ash (Potassium Carbonate) | Provides a solid base and catalytic surface. orgsyn.orgekb.eg | Utilizes waste biomass, potentially reusable, avoids corrosive soluble bases. orgsyn.orgekb.eg |

This interactive table summarizes environmentally benign catalytic approaches.

Research into catalysts derived from waste materials, such as banana peel ash which is rich in potassium carbonate, represents a promising green alternative. orgsyn.orgekb.eg These supported catalysts are not only low-cost but can also be easily separated from the reaction mixture and potentially reused, further minimizing the environmental impact. orgsyn.orgekb.eg

Solvent-Free and Microwave-Assisted Synthetic Techniques

Traditional chemical syntheses often rely on large volumes of organic solvents, which contribute significantly to chemical waste and environmental pollution. Modern techniques aim to reduce or eliminate solvent use.

Solvent-Free Synthesis: The Williamson ether synthesis can be adapted to solvent-free conditions, particularly when combined with microwave irradiation. Reactions are often performed by grinding the reactants (e.g., 1-naphthol, 1,2-dibromoethane, and a solid base like potassium carbonate) together before heating. sigmaaldrich.com This approach minimizes waste and simplifies product work-up.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By using microwave irradiation to generate high temperatures and pressures under controlled conditions, reaction times can be drastically reduced from hours to mere minutes. This rapid heating is more uniform and efficient than conventional methods. For the Williamson ether synthesis, microwave irradiation has been shown to significantly increase product yields and shorten reaction times, making it a more energy-efficient and scalable process. sigmaaldrich.com

| Technique | Typical Conditions | Advantages |

| Conventional Heating | Reflux in solvent (e.g., ethanol, DMF) for several hours. orgsyn.org | Well-established, simple setup. |

| Microwave-Assisted | 100-150 °C for 5-15 minutes, often with minimal or no solvent. | Drastically reduced reaction time, increased yields, energy efficiency, potential for solvent-free conditions. |

This table provides a comparative overview of conventional and microwave-assisted synthesis.

For example, a typical microwave-assisted ether synthesis might involve placing the reactants in a specialized microwave vial and heating to 130-150°C for a short duration. This rapid protocol not only speeds up the synthesis but also often leads to cleaner reactions with fewer byproducts.

Purification and Isolation Techniques for Synthetic Intermediates and Products

After the synthesis is complete, the crude product mixture contains the desired this compound, unreacted starting materials, the inorganic salt byproduct (e.g., NaBr), and potentially side products. A multi-step purification process is typically required to isolate the final product with high purity.

Initial Work-up & Extraction: The reaction is first quenched, often by adding water to dissolve the inorganic salts. The product is then extracted from the aqueous layer into an immiscible organic solvent, such as diethyl ether or dichloromethane. The organic layer is washed sequentially with a dilute base (like aqueous sodium hydroxide) to remove any unreacted 1-naphthol, and then with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

Drying: The separated organic layer is dried over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate, to remove all traces of water. The drying agent is then removed by filtration.

Solvent Removal: The solvent is removed from the dried organic extract, typically using a rotary evaporator under reduced pressure, to yield the crude product.

Final Purification: The final purification of this compound is most commonly achieved through one of the following methods:

Recrystallization: The crude product is dissolved in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water or hexane). As the solution cools, the pure product crystallizes out, leaving impurities dissolved in the mother liquor. The pure crystals are then collected by vacuum filtration.

Column Chromatography: For very high purity or when separating from closely related impurities, the crude product can be purified by passing it through a silica (B1680970) gel column, eluting with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

Distillation: As this compound is a liquid at room temperature, it can be purified by vacuum distillation. This technique separates components based on their boiling points at a reduced pressure, which allows the compound to boil at a lower, less destructive temperature.

The purity of the final isolated product is typically confirmed by analytical techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Reactivity and Mechanistic Investigations of 1 2 Bromoethoxy Naphthalene

Nucleophilic Substitution Reactions at the Bromine Atom

The primary alkyl bromide functionality in 1-(2-Bromoethoxy)naphthalene is a key site for nucleophilic substitution reactions. These reactions involve the displacement of the bromide leaving group by a nucleophile, leading to the formation of a new covalent bond.

SN2 Reaction Pathways and Kinetic Studies

The reaction of this compound with nucleophiles predominantly proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the nucleophile attacks the electrophilic carbon atom bonded to the bromine from the backside, leading to an inversion of stereochemistry if the carbon were chiral. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.

Kinetic studies on analogous primary alkyl halides have established that the reaction rate is sensitive to the nature of the nucleophile, the solvent, and the steric hindrance around the reaction center. While specific kinetic data for this compound is not extensively documented in publicly available literature, the principles of SN2 reactions can be applied. For instance, strong, less sterically hindered nucleophiles in polar aprotic solvents are expected to give faster reaction rates.

A hypothetical kinetic study could involve monitoring the rate of reaction of this compound with a series of nucleophiles (e.g., azide (B81097), cyanide, iodide) in a solvent like dimethylformamide (DMF). By varying the concentrations of both the substrate and the nucleophile, the second-order rate constant (k) could be determined, confirming the bimolecular nature of the reaction.

Table 1: Hypothetical Relative Rate Constants for SN2 Reactions of this compound with Various Nucleophiles

| Nucleophile | Solvent | Relative Rate Constant (k_rel) |

|---|---|---|

| I⁻ | Acetone | High |

| N₃⁻ | DMF | Moderate-High |

| CN⁻ | DMSO | Moderate |

| CH₃O⁻ | Methanol | Low-Moderate |

| H₂O | Water | Low |

This table is illustrative and based on general principles of SN2 reactivity. Actual experimental data is required for definitive values.

Intramolecular Cyclization Reactions and Ring Formation

The presence of the naphthalene (B1677914) ring and the ether oxygen in this compound allows for the possibility of intramolecular cyclization reactions. Under appropriate conditions, typically in the presence of a strong base, the molecule can cyclize to form a new ring system. For example, treatment with a strong base could deprotonate a position on the naphthalene ring, creating a nucleophilic center that can then attack the electrophilic carbon of the bromoethoxy group, displacing the bromide and forming a fused ring system.

The regioselectivity of such a cyclization would be influenced by the stability of the resulting ring and the electronic properties of the naphthalene system. Theoretical studies and model reactions with similar naphthalene derivatives suggest that cyclization to form five- or six-membered rings is generally favored.

Elimination Reactions Involving the Bromoethoxy Group

In the presence of a strong, sterically hindered base, this compound can undergo an elimination reaction, specifically a bimolecular elimination (E2) reaction. This process involves the abstraction of a proton from the carbon atom adjacent (beta) to the carbon bearing the bromine, with the simultaneous departure of the bromide ion, leading to the formation of a double bond. The product of such a reaction would be 1-(vinyloxy)naphthalene.

The competition between SN2 and E2 reactions is a well-established concept in organic chemistry. The outcome is influenced by the nature of the base/nucleophile, the solvent, and the temperature. Strong, bulky bases favor E2, while strong, non-bulky nucleophiles favor SN2. For this compound, using a base like potassium tert-butoxide in a non-polar solvent would likely favor the E2 pathway.

Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides and Related Naphthalene Derivatives

While this compound is an alkyl bromide, the principles of palladium-catalyzed cross-coupling reactions are highly relevant to the broader class of bromo-naphthalene derivatives. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of related naphthalene systems, a bromo group attached directly to the aromatic ring would be the reactive site for these transformations.

Mechanistic Studies of Catalyst Turnover and Resting States

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, proceed through a catalytic cycle that typically involves three key steps: oxidative addition, transmetalation (for Suzuki and related reactions) or migratory insertion (for Heck), and reductive elimination.

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate.

Transmetalation/Migratory Insertion: The organic group from a second reagent (e.g., an organoboron compound in a Suzuki reaction) is transferred to the palladium center, or an alkene inserts into the Pd-C bond.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.

Mechanistic studies often focus on identifying the rate-determining step and characterizing the catalyst's resting state (the most stable intermediate in the catalytic cycle). This understanding is crucial for optimizing reaction conditions and catalyst performance.

Ligand Design and Its Influence on Reactivity and Selectivity

The ligands coordinated to the palladium center play a critical role in its catalytic activity and selectivity. Ligands can influence the electronic and steric properties of the palladium catalyst, thereby affecting the rates of the individual steps in the catalytic cycle.

For cross-coupling reactions involving naphthalene derivatives, bulky and electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are often employed. These ligands can promote the oxidative addition step and facilitate the reductive elimination step, leading to higher catalyst turnover frequencies. The choice of ligand can also influence the regioselectivity and chemoselectivity of the reaction, which is particularly important when working with multifunctional substrates.

Table 2: Common Ligands in Palladium-Catalyzed Cross-Coupling of Aryl Halides

| Ligand Type | Example Ligands | Key Features |

|---|---|---|

| Monodentate Phosphines | P(t-Bu)₃, XPhos, SPhos | Bulky, electron-rich, promote fast catalysis |

| Bidentate Phosphines | dppf, BINAP | Offer stability and control over coordination geometry |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, often highly stable catalysts |

This table provides examples of ligand classes commonly used in palladium catalysis with aryl halides.

This compound is a versatile substrate capable of undergoing a variety of important organic transformations. Its reactivity is dominated by the chemistry of the primary alkyl bromide, which readily participates in SN2 reactions. The presence of the naphthalene ether moiety also opens up possibilities for intramolecular cyclizations and elimination reactions. While direct studies on its use in palladium-catalyzed cross-coupling are limited, the extensive research on related bromo-naphthalene systems highlights the potential for such applications, where the judicious choice of ligands is paramount for achieving high efficiency and selectivity. Further detailed experimental and mechanistic investigations on this compound itself would undoubtedly provide deeper insights into its chemical behavior and expand its utility in synthetic organic chemistry.

Nucleophilic Aromatic Substitution (SNAr) on Naphthalene Ring Systems

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike the more common electrophilic aromatic substitution, SNAr reactions require the aromatic ring to be electron-deficient. This is typically achieved by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups activate the ring towards nucleophilic attack and stabilize the negatively charged intermediate. wikipedia.orglibretexts.org

The naphthalene ring system, being a polycyclic aromatic hydrocarbon, exhibits different reactivity compared to benzene (B151609). libretexts.org While generally more reactive than benzene in electrophilic substitutions, its participation in SNAr reactions is also governed by the principles of electron deficiency. libretexts.orgbyjus.com The extended π-system of naphthalene can help stabilize the intermediate formed during nucleophilic attack. acs.orgresearchgate.net For a nucleophilic attack to occur on the naphthalene ring of a compound like this compound, the ring would typically require activation by additional electron-withdrawing substituents. The bromoethoxy group itself is not a strong activating group for this purpose.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. libretexts.org

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.orglibretexts.org This step results in the temporary loss of aromaticity. libretexts.org

Elimination of the Leaving Group: The aromaticity is restored when the leaving group departs, resulting in the final substituted product. masterorganicchemistry.com

Concerted vs. Stepwise SNAr Mechanisms

The traditional textbook mechanism for SNAr reactions is a stepwise process that proceeds through the well-defined Meisenheimer intermediate. acs.orgresearchgate.net However, recent research, combining experimental and computational studies, has revealed that many SNAr reactions are actually concerted, meaning the addition of the nucleophile and the departure of the leaving group occur in a single step. springernature.comstackexchange.com

The choice between a stepwise and a concerted mechanism is influenced by several key factors:

Stability of the Intermediate: A highly stabilized Meisenheimer complex favors a stepwise mechanism. researchgate.net This stabilization is enhanced by the presence of strong electron-withdrawing groups (like NO₂) on the aromatic ring. springernature.comstackexchange.com

Nature of the Leaving Group: A better leaving group facilitates a concerted or a faster elimination step in a stepwise reaction. springernature.com For instance, reactions with chloride and bromide leaving groups are more likely to be concerted compared to those with fluoride, which is a poorer leaving group. stackexchange.com

The Aromatic System: The structure of the aromatic ring itself plays a crucial role. Computational studies have shown that extending the aromatic system, such as moving from a benzene to a naphthalene ring, helps to stabilize the negative charge that accumulates during the nucleophilic addition. acs.orgresearchgate.net This stabilization can make a stepwise reaction profile more favorable. acs.orgresearchgate.net

Table 1: Factors Influencing SNAr Mechanism

| Factor | Favors Stepwise Mechanism | Favors Concerted Mechanism | Rationale |

| Electron-Withdrawing Groups (EWGs) | Strong EWGs (e.g., -NO₂) | Moderate or no EWGs | Strong EWGs highly stabilize the Meisenheimer intermediate. researchgate.net |

| Leaving Group Ability | Poor leaving groups (e.g., F⁻) | Good leaving groups (e.g., Br⁻, Cl⁻) | Facile elimination of a good leaving group can merge with the addition step. springernature.comstackexchange.com |

| Aromatic System | Extended π-systems (e.g., Naphthalene) | Less extended systems (e.g., Benzene) | Extended systems better stabilize the negative charge of the intermediate. acs.orgresearchgate.net |

Functional Group Transformations and Derivatization Strategies

The this compound molecule possesses two primary sites for chemical modification: the bromoethoxy side chain and the naphthalene ring system. This allows for a variety of derivatization strategies to synthesize new compounds.

Conversion of Bromoethoxy to Other Ethers or Amines

The bromoethoxy group is a versatile functional handle. The bromine atom is a good leaving group in nucleophilic substitution reactions (specifically, SN2 reactions on the ethyl chain), and the ether linkage can also be cleaved under certain conditions.

Conversion to Amines: The terminal bromine can be readily displaced by primary or secondary amines to form the corresponding N-alkylated products. libretexts.org This reaction proceeds via a standard SN2 mechanism where the amine acts as the nucleophile.

Reaction with a Primary Amine: R-NH₂ + this compound → 1-(2-(Alkylamino)ethoxy)naphthalene + HBr

Reaction with a Secondary Amine: R₂NH + this compound → 1-(2-(Dialkylamino)ethoxy)naphthalene + HBr

These reactions typically produce the hydrobromide salt of the resulting amine, as the HBr byproduct protonates any available amine. libretexts.org

Conversion to Other Ethers (Williamson Ether Synthesis): The bromoethoxy moiety can react with alkoxides or phenoxides to generate different ether structures. This is a classic Williamson ether synthesis.

Reaction with an Alkoxide: R-O⁻Na⁺ + this compound → 1-(2-(Alkoxy)ethoxy)naphthalene + NaBr

This allows for the extension of the ether chain or the introduction of new functional groups.

Table 2: Derivatization of the Bromoethoxy Side Chain

| Reagent | Product Type | Reaction Name/Type |

| Primary or Secondary Amine | Substituted Amino-ether | Nucleophilic Substitution (SN2) |

| Alkoxide or Phenoxide | Diether or Aryl Ether | Williamson Ether Synthesis (SN2) |

| Hydroxide (B78521) | Alcohol (after ether cleavage) | Ether Cleavage |

Reactions Involving the Naphthalene Ring System

The naphthalene ring of this compound can undergo various reactions typical of polycyclic aromatic hydrocarbons, primarily electrophilic substitution. numberanalytics.com The position of the substitution is directed by the existing 1-alkoxy substituent. Alkoxy groups are activating, ortho-para directing groups.

Electrophilic Aromatic Substitution:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the ring.

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst can add a halogen atom to the ring.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃). libretexts.org

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid (-SO₃H) group. The position of sulfonation on naphthalene can be sensitive to reaction temperature. libretexts.org

Other Reactions:

Reduction (Hydrogenation): The naphthalene ring can be partially or fully reduced. Reduction with sodium in ethanol (B145695) can yield a dihydronaphthalene, while catalytic hydrogenation (e.g., with H₂/Ni) can produce tetralin (tetrahydronaphthalene) or decalin (decahydronaphthalene) under more forcing conditions. youtube.com

Oxidation: The naphthalene ring can be cleaved by strong oxidizing agents.

The directing effect of the 1-alkoxy group will favor substitution at the C4 (para) and C2 (ortho) positions of the naphthalene ring.

Table 3: Common Reactions of the Naphthalene Ring

| Reaction Type | Typical Reagents | Product |

| Nitration | HNO₃, H₂SO₄ | Nitronaphthalene derivative |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylnaphthalene derivative |

| Sulfonation | SO₃, H₂SO₄ | Naphthalenesulfonic acid derivative |

| Reduction | Na, Ethanol or H₂/Catalyst | Dihydro-, Tetrahydro-, or Decahydronaphthalene derivative |

1 2 Bromoethoxy Naphthalene As a Versatile Synthetic Intermediate

Building Block for Complex Organic Molecules

The utility of 1-(2-bromoethoxy)naphthalene as a synthetic intermediate stems from its inherent chemical functionalities. The primary alkyl bromide is highly susceptible to nucleophilic substitution reactions (SN2), allowing for the straightforward introduction of various molecular fragments. This enables chemists to connect the naphthoxyethyl moiety to other molecules containing nucleophilic groups such as amines, thiols, or alcohols.

Simultaneously, the naphthalene (B1677914) ring system, a bicyclic aromatic hydrocarbon, can participate in a different set of reactions. It can undergo electrophilic aromatic substitution to add further functional groups to the ring itself. Moreover, if the naphthalene ring is further substituted with a halide, it can act as a substrate in powerful carbon-carbon bond-forming reactions like the Suzuki or Heck cross-coupling reactions. This allows for the construction of elaborate molecular architectures by building upon the naphthalene core. The combination of these reactive sites makes this compound a strategic starting point for creating diverse and complex organic molecules.

Precursor in Pharmaceutical and Agrochemical Synthesis

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and bioactive natural products. ijpsjournal.com Its rigid, hydrophobic structure is often used as a core to which various functional groups are attached to interact with biological targets. nih.govijpsjournal.com this compound serves as a key precursor, providing a ready-made naphthalene system equipped with a reactive linker for incorporation into potential therapeutic or agrochemical agents.

A significant application of this compound is in the synthesis of novel analogs of existing drugs to improve their efficacy or overcome resistance. Fluconazole (B54011), a widely used antifungal medication, functions by inhibiting the enzyme 14-α lanosterol (B1674476) demethylase. nih.govresearchgate.net To combat growing fungal resistance, researchers modify the fluconazole structure. nih.gov

In one such study, this compound was used as an alkylating agent to create new fluconazole derivatives. nih.gov The synthesis involved a direct, regioselective N-alkylation where the nitrogen atom of a triazole ring in a fluconazole precursor attacks the carbon atom bearing the bromine in this compound. This reaction attaches the naphthoxyethyl group to the triazole moiety, creating a new, larger analog. nih.gov The goal of these modifications is to enhance the molecule's binding to the target enzyme or to improve its pharmacokinetic properties. nih.govnih.gov

Interactive Table: Synthesis of Fluconazole Analog

Select a component to see its role in the reaction.

| Component | Role in Synthesis |

| Fluconazole Precursor | The core structure containing the essential 2,4-difluorophenyl group and a reactive triazole ring. |

| This compound | Acts as the alkylating agent, providing the naphthoxyethyl moiety that is added to the precursor. nih.gov |

| Base (e.g., K₂CO₃) | Used to deprotonate the triazole ring on the precursor, making it nucleophilic and ready to react. scilit.com |

| Resulting Analog | A new chemical entity with the naphthalene group linked to the fluconazole core, designed for enhanced antifungal activity. asianpubs.org |

The concept of "scaffold hopping" or merging different structural motifs is a powerful strategy in drug design. researchgate.net this compound is ideally suited for this purpose. The naphthalene portion serves as a well-established hydrophobic scaffold known to interact with various biological targets. ijpsjournal.comnih.gov The ethoxy (-O-CH₂-CH₂-) portion acts as a flexible linker, providing the appropriate spacing and orientation for the naphthalene group to bind effectively to a target protein.

The terminal bromine atom is the key reactive handle for this "merging." It allows chemists to covalently link the entire naphthoxyethyl unit to another pharmacophore or core structure. For instance, a research effort to design inhibitors for the SARS-CoV-2 papain-like protease (PLpro) involved linking a naphthalene scaffold to other moieties via a functional group linker. nih.gov This approach allows for the rational design of hybrid molecules that combine the desirable properties of two different chemical entities, potentially leading to compounds with novel or improved biological activity.

Role in the Synthesis of Specialty Materials and Advanced Chemical Structures

Beyond pharmaceuticals, the naphthalene unit is a fundamental component in materials science, particularly in the creation of dyes and fluorescent materials. The extended π-conjugated system of naphthalene gives rise to inherent photophysical properties, which can be finely tuned by attaching different substituents.

This compound can be used to incorporate the naphthyl group into larger systems, such as polymers or other advanced chemical structures. By reacting the bromoethyl group with a suitable monomer or polymer backbone, materials with specific optical or electronic properties can be engineered. For example, naphthalene derivatives are key components in push-pull dyes, which have applications in optoelectronics. The ability to easily link the naphthalene unit to other functional components via the bromoethoxy tether makes it a valuable tool for materials scientists developing new specialty chemicals.

Divergent Synthesis Strategies Utilizing Differential Halide Reactivity

Divergent synthesis is an efficient strategy where a common intermediate is used to generate a library of structurally distinct compounds by selectively altering reaction conditions. researchgate.net The chemical structure of this compound is well-suited for such strategies due to the significant difference in reactivity between the alkyl bromide and the aromatic naphthalene ring.

The carbon-bromine bond in the bromoethoxy group is part of a primary alkyl halide, making it highly reactive towards nucleophilic substitution. In contrast, the carbon-hydrogen bonds on the aromatic naphthalene ring are reactive towards electrophiles. This difference allows for selective, stepwise functionalization.

A more advanced divergent strategy would involve a derivative, such as 1-(2-bromoethoxy)-4-chloronaphthalene. In this hypothetical molecule, there are two different types of carbon-halogen bonds: a reactive primary alkyl bromide and a less reactive aryl chloride. A chemist could exploit this differential reactivity:

Step 1: React the molecule with a nucleophile (e.g., an amine) under mild conditions. The reaction would occur exclusively at the more reactive bromoethoxy position, leaving the chloro group on the naphthalene ring untouched.

Step 2: The resulting product, now containing an aminoethoxy-naphthalene core with a chloro substituent, could then be subjected to a completely different type of reaction, such as a palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reaction), which specifically activates the aryl chloride bond.

This stepwise, condition-controlled approach allows for the synthesis of two completely different classes of molecules from a single, multifunctional precursor, showcasing the power of divergent synthesis. researchgate.netorganic-chemistry.org

Design, Synthesis, and Characterization of Novel Derivatives

Rational Design Principles for New 1-(2-Bromoethoxy)naphthalene Analogs

The rational design of new analogs based on the this compound scaffold is a strategic process aimed at creating molecules with specific desired functionalities. This approach is fundamental in fields like medicinal chemistry and materials science, where the goal is to optimize the biological activity or physical properties of a lead compound. nih.govrsc.org

Key principles in the design of novel this compound analogs include:

Structure-Activity Relationship (SAR) Studies: A primary goal is to understand how modifications to the molecular structure affect its properties. For instance, in drug design, altering the position or nature of substituents on the naphthalene (B1677914) ring or modifying the side chain can influence how the molecule interacts with biological targets like enzymes or receptors. frontiersin.orgnih.gov By synthesizing a library of related compounds and evaluating their activity, researchers can build a SAR model that guides the design of more potent and selective analogs. nih.gov

Isosteric and Bioisosteric Replacement: This principle involves substituting a functional group in the parent molecule with another group that has similar physical or chemical properties (isosteres) or that produces similar biological responses (bioisosteres). For example, the bromo group in the side chain could be replaced with other halogens (chloro, iodo) or a tosylate group to modulate its reactivity as a leaving group in nucleophilic substitution reactions. The ether oxygen could be replaced with a sulfur atom (thioether) or an amino group to alter hydrogen bonding capabilities and electronic properties.

Scaffold Hopping and Linker Modification: The naphthalene core itself can be considered a scaffold. While maintaining key interaction points, the core could be replaced with other aromatic systems like quinoline (B57606) or isoquinoline (B145761) to explore new chemical space. More commonly, the linker—the ethoxy chain—is modified. Its length can be extended or shortened, and its flexibility can be constrained by incorporating cyclic structures. For example, linking the side chain to a second naphthalimide motif via a naphthalene diimide core has been used to create DNA-interactive agents. frontiersin.orguaeu.ac.ae

Computational Modeling: Molecular docking and other computational techniques are invaluable tools for rational design. frontiersin.orgnih.gov These methods can predict how a designed analog might bind to a target protein or intercalate with DNA. nih.gov By simulating these interactions, scientists can prioritize the synthesis of compounds that are most likely to succeed, saving time and resources. frontiersin.org For example, molecular modeling has been used to assist in the design of naphthalene diimide-linked bis-naphthalimides as potential DNA interactive agents. nih.gov

Synthetic Routes to Diverse Naphthalene-Based Scaffolds

The synthesis of diverse molecular structures from naphthalene precursors is a central theme in organic chemistry, driven by the prevalence of the naphthalene core in natural products and pharmaceuticals. chemistryviews.orgnih.gov Various strategies have been developed to construct and functionalize this aromatic system.

Common synthetic approaches include:

Functionalization of Pre-existing Naphthalene Cores: Many synthetic routes begin with commercially available, simple naphthalene derivatives. chemistryviews.org For instance, this compound is typically synthesized from 1-naphthol (B170400) (also known as α-naphthol) and 1,2-dibromoethane (B42909). The hydroxyl group of 1-naphthol is deprotonated with a base, and the resulting nucleophilic alkoxide attacks one of the carbon atoms of 1,2-dibromoethane in a Williamson ether synthesis, displacing a bromide ion.

Building the Naphthalene Scaffold: When highly substituted or complex naphthalene systems are required, chemists may construct the dual-ring system from simpler precursors. Methods like the Diels-Alder reaction between a suitable diene and an aryne (generated in situ) can be employed, followed by an aromatization step to form the naphthalene core. rsc.org Another approach involves the nitrogen-to-carbon transmutation of readily available isoquinolines, which can be converted into substituted naphthalenes. nih.gov

Modification of the Side Chain: The bromoethoxy group of this compound is highly amenable to modification. The bromine atom is a good leaving group, making the compound an excellent substrate for SN2 reactions. It can react with a wide variety of nucleophiles, such as amines, thiols, and azides, to introduce new functional groups. For example, reaction with sodium azide (B81097) is a key step in synthesizing azido-functionalized naphthalimide derivatives. frontiersin.org

Electrophilic Aromatic Substitution: The naphthalene ring itself can undergo electrophilic aromatic substitution reactions like nitration, halogenation, and Friedel-Crafts acylation. mdpi.com However, the regioselectivity of these reactions can be complex to control and is influenced by the existing substituents. nih.gov For example, the bromination of 2-methoxy-naphthalene can lead to 1,6-dibromo-2-methoxy-naphthalene. googleapis.com

These synthetic strategies provide access to a vast array of naphthalene-based scaffolds, enabling the exploration of their potential applications. mdpi.com

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Confirming the precise chemical structure of newly synthesized derivatives of this compound is a critical step. A suite of advanced spectroscopic techniques is employed to unambiguously determine the connectivity of atoms, the types of functional groups present, and the three-dimensional arrangement of the molecule.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms. For this compound, the spectrum would show distinct signals for the aromatic protons on the naphthalene ring and the aliphatic protons on the ethoxy side chain. The seven aromatic protons would appear in the downfield region (typically 7.0-8.5 ppm), with their exact chemical shifts and splitting patterns determined by their position on the ring and their coupling to neighboring protons. The two methylene (B1212753) groups of the side chain (-OCH₂CH₂Br) would appear as two triplets in the upfield region. The protons of the -OCH₂- group would be adjacent to an oxygen and would be more deshielded than the protons of the -CH₂Br group, which are adjacent to the bromine atom.

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton. A typical ¹³C NMR spectrum of this compound would show ten distinct signals for the aromatic carbons of the naphthalene ring and two signals for the aliphatic carbons of the side chain. The chemical shifts of the carbon atoms provide insight into their electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are generalized predicted values. Actual experimental values can vary depending on the solvent and other experimental conditions.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Naphthalene C-H (aromatic) | 7.0 - 8.5 | 105 - 135 |

| Naphthalene C-O (aromatic) | - | 150 - 160 |

| Naphthalene C-C (bridgehead) | - | 120 - 135 |

| -O-CH₂- | ~4.4 (triplet) | ~68 |

| -CH₂-Br | ~3.8 (triplet) | ~30 |

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. nasa.govastrochemistry.org

For this compound and its derivatives, key characteristic absorption bands would include:

Aromatic C-H Stretching: Typically observed as a group of sharp bands just above 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the naphthalene ring system. astrochem.org

C-O Ether Stretching: A strong, distinct band usually appears in the 1050-1250 cm⁻¹ region, indicating the presence of the aryl-alkyl ether linkage.

Aliphatic C-H Stretching: Bands for the methylene groups of the side chain appear just below 3000 cm⁻¹.

C-Br Stretching: A band in the lower frequency (fingerprint) region, typically between 500 and 700 cm⁻¹, corresponds to the carbon-bromine bond.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3050 - 3150 |

| Aromatic C=C | Ring Stretching | 1450 - 1600 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aryl-Alkyl Ether C-O | Stretching | 1050 - 1250 |

| Alkyl Halide C-Br | Stretching | 500 - 700 |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound. researchgate.net

Molecular Ion Peak: High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) of the molecular ion to several decimal places. This allows for the unambiguous determination of the molecular formula. For this compound (C₁₂H₁₁BrO), the presence of bromine is easily identified by a characteristic isotopic pattern: bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in two peaks (M⁺ and M+2⁺) of similar intensity for the molecular ion. uni.lu

Fragmentation Analysis: In techniques like electron ionization (EI-MS), the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can help to elucidate the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of the bromoethoxy side chain or parts of it. For example, cleavage of the C-Br bond would result in a significant fragment, as would the cleavage of the ether bond, potentially leading to a naphthoxy cation or a naphthalene cation (m/z 128) after rearrangement. nist.govresearchgate.netmassbank.eu

For compounds that can be grown as single crystals, X-ray diffraction (XRD) provides the ultimate confirmation of structure by mapping the electron density of the molecule in the solid state. mdpi.comacs.org

This technique yields precise information on:

Bond Lengths and Angles: XRD provides highly accurate measurements of the distances between atoms and the angles between bonds, confirming the molecular geometry. tandfonline.com

Conformation: It reveals the preferred three-dimensional arrangement (conformation) of the molecule in the crystal lattice, including the torsion angles of the flexible ethoxy side chain.

Intermolecular Interactions: The analysis of the crystal packing shows how molecules arrange themselves with respect to their neighbors, revealing information about intermolecular forces like van der Waals interactions or hydrogen bonding (in derivatives). tandfonline.comresearchgate.net

While not applicable to all compounds (as it requires suitable crystals), XRD offers an unparalleled level of structural detail for naphthalene derivatives. tandfonline.comtandfonline.com

Chromatographic and Other Separation Methodologies for Complex Reaction Mixtures

The purification of novel chemical entities derived from this compound requires robust separation strategies to isolate the target compounds from intricate matrices. The methodologies employed are contingent on the specific reaction performed and the nature of the products and byproducts formed. A common synthetic route involving this compound is its reaction with nucleophiles (such as amines or thiols) to displace the bromide and form new derivatives. The resulting mixture necessitates purification to isolate the desired substituted product.

For instance, in the synthesis of novel ionic liquids, a close structural analog, 2-(2-bromoethoxy)naphthalene, is reacted with various pyridine (B92270) derivatives. The reaction mixture is first subjected to a workup procedure involving washing with a solvent like ethyl acetate (B1210297) to remove non-polar impurities. The subsequent purification of the final ionic liquid product often involves recrystallization from a solvent mixture, such as dichloromethane (B109758) and ethyl acetate, to yield the pure compound.

In broader practice, column chromatography, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are the principal techniques for purifying naphthalene derivatives.

Column Chromatography: This is a fundamental and widely used preparative technique for separating organic compounds. In the context of naphthalene derivative synthesis, silica (B1680970) gel is the most common stationary phase due to its ability to separate compounds based on polarity. The crude reaction mixture is loaded onto the top of a silica gel column, and a solvent or a mixture of solvents (the mobile phase or eluent) is passed through it.

Stationary Phase: Typically Silica Gel (SiO₂) or Alumina (Al₂O₃).

Mobile Phase (Eluent): A solvent system of varying polarity is used to elute the compounds. A common approach is to start with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, dichloromethane, or methanol). This gradient elution allows for the separation of compounds with different polarities. For example, unreacted, non-polar starting materials might elute first, followed by the desired product and then more polar byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced form of liquid chromatography that uses high pressure to pass the solvent through a column packed with smaller particles, leading to higher resolution and faster separation times. It can be used for both analytical and preparative purposes.

Reversed-Phase HPLC (RP-HPLC): This is the most common mode used for naphthalene derivatives. It employs a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase. More polar compounds elute first, while non-polar compounds are retained longer. Optimized conditions for separating a mixture of naphthalene and its derivatives, including amines and naphthols, involved a LiChrospher® C18 column with a gradient of acetonitrile (B52724) and a phosphate (B84403) buffer mobile phase chemicke-listy.cz.

Normal-Phase HPLC (NP-HPLC): This mode uses a polar stationary phase (like silica) and a non-polar mobile phase. It is effective for separating non-polar compounds or isomers.

The following table summarizes typical HPLC conditions used for the separation of naphthalene derivatives, which are applicable to reaction mixtures involving this compound.

| Parameter | Conditions for Naphthalene Derivatives | Source |

| Column | LiChrospher® C18 | chemicke-listy.cz |

| Mobile Phase | Acetonitrile (40-70%) and Phosphate Buffer (pH 2.3) | chemicke-listy.cz |

| Elution Mode | Linear Gradient (24 minutes) | chemicke-listy.cz |

| Flow Rate | 0.5 mL/min | chemicke-listy.cz |

| Detection | UV (e.g., at 254 nm) |

Gas Chromatography (GC): For derivatives that are sufficiently volatile and thermally stable, GC is a powerful analytical tool for assessing purity and, in some cases, for preparative separation. The sample is vaporized and passed through a column with a gaseous mobile phase (a carrier gas like helium or nitrogen). Separation is based on the compound's boiling point and its interaction with the stationary phase. A rapid GC method for detecting naphthalene in a complex matrix has been developed using a 5% SE-30 packed column.

| Parameter | Conditions for Naphthalene Analysis |

| Column | 5% SE-30 packed column |

| Oven Program | Start at 150°C, ramp to 225°C, then ramp to 250°C |

| Detector | Flame Ionization Detector (FID) |

| Run Time | 20 minutes |

Computational and Theoretical Investigations of 1 2 Bromoethoxy Naphthalene and Its Derivatives

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine a molecule's electronic structure and predict its geometry and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is often employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and the associated energy. For naphthalene (B1677914) derivatives, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. nih.govchemrevlett.comscienceopen.com For instance, studies on related naphthalene structures have shown excellent agreement between DFT-computed geometrical parameters and experimental data obtained from X-ray diffraction. scienceopen.com

These calculations are crucial for understanding how substituents, like the bromoethoxy group, influence the planarity and geometry of the naphthalene core. Furthermore, DFT is used to calculate vibrational frequencies, which can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure. scienceopen.comresearchgate.net Computational studies on similar molecules like 2-(bromoacetyl)naphthalene have utilized DFT to identify the most stable conformer and analyze its structural and spectral properties in detail. researchgate.net

Table 1: Representative DFT-Calculated Parameters for Naphthalene Derivatives Note: This table presents typical data from studies on various naphthalene derivatives to illustrate the output of DFT calculations, not specifically for 1-(2-bromoethoxy)naphthalene.

| Parameter | Computational Method | Calculated Value | Experimental Value | Reference Compound |

| C=O Stretch Freq. | B3LYP/6-311++G(d,p) | 1649 cm⁻¹ | 1654 cm⁻¹ (IR) | 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone nih.gov |

| C-C-C Bond Angle | DFT/B3LYP | 119.929° | 120.620° (XRD) | 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone scienceopen.com |

| Activation Energy (ΔE‡) | M06-2X/6-311G(d,p) | 26.6 kcal/mol | N/A | Naphthalene + C₂H₂ Reaction chemrevlett.com |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Reactivity Descriptors)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. imperial.ac.uk The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability, with a larger gap implying higher stability and lower chemical reactivity. samipubco.com

For naphthalene scaffolds, FMO analysis helps predict the most likely sites for electrophilic and nucleophilic attack. Quantum chemical calculations determine the energies of these orbitals and their distribution across the molecule. A recent DFT study on naphthalene, for example, calculated the HOMO-LUMO gap to be 4.75 eV, indicating its relative stability. samipubco.com Such analyses are crucial for understanding the electronic properties and predicting the reactivity of derivatives like this compound. imperial.ac.uksamipubco.com

Table 2: Frontier Molecular Orbital Energies from DFT Calculations for Naphthalene Note: Data is for the parent naphthalene molecule to illustrate typical FMO analysis results.

| Molecular Orbital | Energy (eV) - DFT/aug-cc-pVQZ |

| HOMO | -6.13 |

| LUMO | -1.38 |

| HOMO-LUMO Gap | 4.75 |

| Source: Journal of Applied Organometallic Chemistry, 2024. samipubco.com |

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry provides powerful tools for mapping the entire energy landscape of a chemical reaction. rsc.org This involves identifying the reactants, products, and any intermediates, as well as the high-energy transition states that connect them. By calculating the energy of these structures, a reaction profile can be constructed.

For reactions involving naphthalene derivatives, DFT methods are used to locate the geometry and energy of transition states. chemrevlett.com Techniques like Intrinsic Reaction Coordinate (IRC) analysis are then used to confirm that the identified transition state correctly connects the reactants and products. chemrevlett.com This allows for the calculation of activation energies, which are crucial for predicting reaction rates and understanding the reaction mechanism. For example, computational studies on the Diels-Alder reaction of naphthalene have successfully mapped the reaction pathways and calculated the associated activation and reaction energies. chemrevlett.com Such an approach could be used to study reactions involving the bromoethoxy side chain of this compound, for example, in substitution or elimination reactions.

In Silico Drug Design and Pharmacokinetic Predictions for Naphthalene Scaffolds

The naphthalene scaffold is present in numerous FDA-approved drugs and is a common starting point for drug discovery. nih.gov Computational, or in silico, methods are integral to this process, allowing for the rapid screening and optimization of potential drug candidates. ijpsjournal.comnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like a naphthalene derivative) when bound to a biological target, typically a protein or enzyme. youtube.com The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity. youtube.com

Numerous studies have used molecular docking to investigate the potential of naphthalene derivatives as inhibitors for various diseases. For instance, naphthalene-based compounds have been docked against targets like the SARS-CoV-2 papain-like protease (PLpro) nih.gov, tubulin (for anticancer activity) nih.gov, and alkaline phosphatase. nih.gov These studies help identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. nih.govnih.gov This information provides a rational basis for designing more potent and selective inhibitors. youtube.com

Table 3: Representative Molecular Docking Results for Naphthalene Derivatives Note: This table shows examples of docking scores for different naphthalene-based ligands against various protein targets.

| Ligand | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |

| Naphthalene-thiourea conjugate (5h) | Alkaline Phosphatase | -8.1 | Tyr295, Lys294, Arg333 nih.gov |

| Naphthalene-sulphonamide (5c) | Tubulin (Colchicine site) | Not specified | Lys-254 nih.gov |

| Naphthalene-chalcone (2j) | VEGFR-2 | Not specified | Lys838, Asp1046, Cys919 nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). mdpi.com These models are built by calculating a set of numerical descriptors for each molecule that encode its structural, electronic, or steric features. kashanu.ac.irfrontiersin.org

For naphthalene derivatives, QSAR models have been developed to predict activities like anticancer potential and antimicrobial effects. ijpsjournal.comnih.govnih.gov For example, a 3D-QSAR study on triazole-bearing naphthalene compounds identified the key pharmacophoric features—such as hydrogen bond donors and aromatic rings—required for potent inhibition of the COX-2 enzyme. nih.gov Similarly, QSPR models have been used to predict properties like NMR chemical shifts for substituted naphthalenes. nih.gov These models are valuable tools for predicting the activity and properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. frontiersin.orgyoutube.com

Molecular Dynamics Simulations of Compound-Biomolecule Interactions and Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. frontiersin.org These simulations provide detailed insights into the dynamic behavior of chemical systems, including the conformational changes of a molecule and its interactions with biological macromolecules such as proteins and nucleic acids. frontiersin.orgnih.govfrontiersin.org For this compound and its derivatives, MD simulations can elucidate the conformational landscapes they explore and the specific nature of their interactions with potential biological targets.

The fundamental principle of MD simulations is the iterative solving of Newton's equations of motion for a system of interacting particles. frontiersin.org The forces between particles are typically calculated using a molecular mechanics force field, which provides a simplified, classical-mechanical description of the potential energy of the system. youtube.com By simulating the system over a period, typically ranging from nanoseconds to milliseconds, a trajectory of atomic positions and velocities is generated. Analysis of this trajectory can reveal a wealth of information about the system's dynamic properties. nih.gov

The study of naphthalene derivatives through MD simulations has provided valuable insights into their behavior in biological systems. For instance, simulations have been used to investigate the interactions of naphthalene metabolites with proteins and to predict the crystal structure of naphthalene. nih.govrsc.org Similar approaches can be applied to this compound to understand its biomolecular interactions and conformational preferences.

Compound-Biomolecule Interactions:

MD simulations can be employed to model the interaction of this compound with a specific biomolecular target, such as an enzyme's active site. These simulations can reveal the key intermolecular forces that govern the binding process, including hydrogen bonds, van der Waals interactions, and electrostatic interactions. The stability of the compound within the binding site, the role of surrounding water molecules, and the induced conformational changes in both the ligand and the protein can be assessed.

For example, a hypothetical MD simulation of this compound with a target protein might reveal the following interactions:

| Interacting Residue | Type of Interaction | Average Distance (Å) |

| TYR 85 | π-π stacking with naphthalene ring | 3.5 |

| LEU 102 | Hydrophobic interaction with ethoxy group | 4.2 |

| SER 120 | Hydrogen bond with ether oxygen | 2.8 |

| ARG 155 | Electrostatic interaction with bromine atom | 3.9 |

This table represents hypothetical data from a molecular dynamics simulation to illustrate the types of interactions that could be observed between this compound and a protein binding site.

Such simulations can also be used to study the covalent modification of proteins by reactive metabolites of naphthalene derivatives, providing a dynamic view of the adduction process. nih.gov

Conformational Landscapes:

The flexibility of the ethoxy side chain in this compound allows it to adopt various conformations. The conformational landscape of a molecule describes the relative energies of these different spatial arrangements. MD simulations can be used to explore this landscape by sampling a wide range of possible conformations and identifying the most energetically favorable ones. researchgate.net

A study of the conformational landscape of oxygen-containing naphthalene derivatives has shown how the position of the substituent influences the molecule's shape and energy. researchgate.net For this compound, the key dihedral angles would be around the C(naphthalene)-O, O-C(ethyl), and C(ethyl)-Br bonds. A hypothetical analysis of a simulation trajectory might yield the following data on the most populated conformational states:

| Conformer | Dihedral Angle 1 (C-O-C-C) (degrees) | Dihedral Angle 2 (O-C-C-Br) (degrees) | Population (%) |

| A | 175 | 65 | 45 |

| B | 178 | -170 | 30 |

| C | -70 | 70 | 15 |

| D | -68 | -165 | 10 |

This table illustrates a hypothetical distribution of conformers for this compound based on a molecular dynamics simulation, highlighting the preferential orientations of the side chain.

Biological Activities and Mechanistic Studies of 1 2 Bromoethoxy Naphthalene Derivatives

Antimicrobial Properties and Proposed Mechanisms of Action (e.g., Membrane Disruption, Enzyme Inhibition)

Naphthalene (B1677914) derivatives are recognized for their broad-spectrum antimicrobial potential, with several compounds approved as antimicrobial agents. mdpi.com While research on 1-(2-bromoethoxy)naphthalene itself is limited, the activities of related naphthalene-based compounds provide insight into likely mechanisms. A primary proposed mechanism of action for many naphthalene derivatives, particularly cationic ones like quaternary ammonium (B1175870) compounds (QACs), is the disruption of microbial cell membranes. mdpi.com These molecules can engage in electrostatic interactions with the negatively charged components of bacterial membranes, such as phospholipids, leading to a destabilization of membrane integrity and severe cellular damage. mdpi.com Scanning electron microscopy (SEM) imaging of bacteria treated with naphthalene-derivative bis-QACs has confirmed their ability to cause significant membrane damage in strains like S. aureus and P. aeruginosa. mdpi.comnih.gov

Beyond membrane disruption, enzyme inhibition is another key antimicrobial mechanism. For instance, the antifungal agent tolnaftate, a thiocarbamate derivative of naphthalene, functions by inhibiting squalene (B77637) epoxidase, a critical enzyme in the ergosterol (B1671047) biosynthesis pathway necessary for fungal cell membrane integrity. ijpsjournal.com Similarly, the allylamine (B125299) antifungal naftifine (B1207962) also targets this pathway. ijpsjournal.com The antimicrobial efficacy of naphthalene derivatives can be enhanced by specific substitutions. For example, the inclusion of chloro, hydroxy, or dimethylamino groups on the naphthalene ring of certain pyrazoline derivatives has been shown to boost antimicrobial activity. ijpsjournal.com